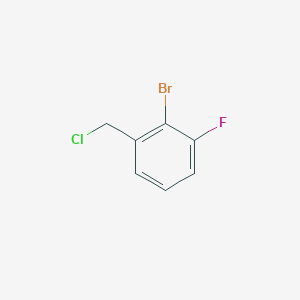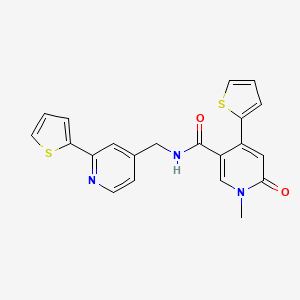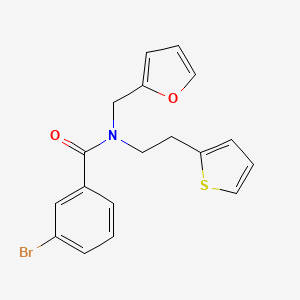
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves the reaction of 3-bromo-N-(2-(thiophen-2-yl)ethyl)benzamide with furan-2-carbaldehyde in the presence of a reducing agent to form the desired product.
Starting Materials
3-bromo-N-(2-(thiophen-2-yl)ethyl)benzamide, furan-2-carbaldehyde, reducing agent
Reaction
Step 1: Dissolve 3-bromo-N-(2-(thiophen-2-yl)ethyl)benzamide and furan-2-carbaldehyde in a suitable solvent., Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for a specific time., Step 3: Isolate the product by filtration or chromatography and purify it by recrystallization.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and exhibit antifungal activity. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its potential as a novel anticancer, anti-inflammatory, and antifungal agent. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Another direction is the elucidation of its mechanism of action and potential side effects. Additionally, the development of novel derivatives of this compound with improved efficacy and safety profiles is an area of future research.
Applications De Recherche Scientifique
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines in vitro. Additionally, it has been studied for its potential as an antifungal agent, as it exhibits antifungal activity against various fungal strains.
Propriétés
IUPAC Name |
3-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c19-15-5-1-4-14(12-15)18(21)20(13-16-6-2-10-22-16)9-8-17-7-3-11-23-17/h1-7,10-12H,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGYBZYWQFRWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

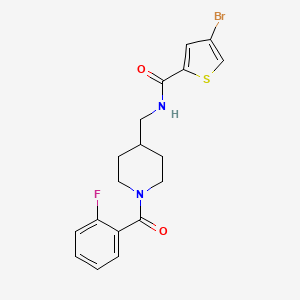
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(4-methoxyphenoxy)-N-(2-methylbenzo[d]thiazol-5-yl)ethanesulfonamide](/img/structure/B2793755.png)
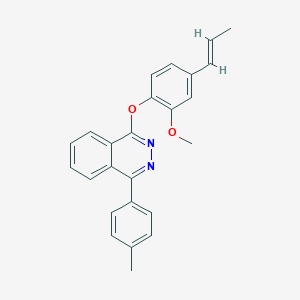
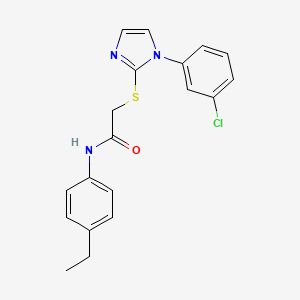
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2793762.png)
![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)
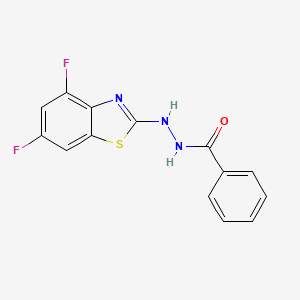
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)
![3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2793771.png)
